MRL-494 hydrochloride

BAM complex OMP biogenesis mechanism of action

MRL-494 hydrochloride is a synthetic small-molecule inhibitor of β-barrel assembly machine A (BamA), the essential surface-exposed component of the BAM complex responsible for outer membrane protein biogenesis in Gram-negative bacteria. Discovered through a screening campaign targeting surface-exposed essential processes, MRL-494 acts at the cell surface, thereby evading both the outer membrane permeability barrier and multidrug efflux pumps—a key limitation of many intracellular-targeting antibiotics.

Molecular Formula C26H36ClFN16O2
Molecular Weight 659.1 g/mol
Cat. No. B10824596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRL-494 hydrochloride
Molecular FormulaC26H36ClFN16O2
Molecular Weight659.1 g/mol
Structural Identifiers
SMILESC1CC1C(CC(=O)N=C(N)N)NC2=NC(=NC(=N2)NC3CCC(CC3)NC(=O)CN4N=C(N=N4)C5=CC=C(C=C5)F)N=C(N)N.Cl
InChIInChI=1S/C26H35FN16O2.ClH/c27-15-5-3-14(4-6-15)21-40-42-43(41-21)12-20(45)32-16-7-9-17(10-8-16)33-24-37-25(39-26(38-24)36-23(30)31)34-18(13-1-2-13)11-19(44)35-22(28)29;/h3-6,13,16-18H,1-2,7-12H2,(H,32,45)(H4,28,29,35,44)(H6,30,31,33,34,36,37,38,39);1H
InChIKeyOUQBLPVSJWIYJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MRL-494 Hydrochloride Procurement Guide: Target Identity and Core Characteristics for BamA Inhibitor Research


MRL-494 hydrochloride is a synthetic small-molecule inhibitor of β-barrel assembly machine A (BamA), the essential surface-exposed component of the BAM complex responsible for outer membrane protein biogenesis in Gram-negative bacteria [1]. Discovered through a screening campaign targeting surface-exposed essential processes, MRL-494 acts at the cell surface, thereby evading both the outer membrane permeability barrier and multidrug efflux pumps—a key limitation of many intracellular-targeting antibiotics [1]. The compound exhibits dual antibacterial mechanisms: in Gram-negative bacteria it inhibits OMP assembly by targeting BamA, while in Gram-positive organisms lacking an outer membrane it lethally disrupts the cytoplasmic membrane [1]. A reliable, scalable synthesis route for MRL-494 has been published, enabling reproducible procurement for research applications [2].

Why MRL-494 Hydrochloride Cannot Be Interchanged with Generic BamA Inhibitors or In-Class Compounds


BamA inhibitors are mechanistically heterogeneous; substitution based solely on target class introduces substantial experimental risk. MRL-494 inhibits both OMP substrate binding to BamA and at least one subsequent assembly step, whereas darobactin potently inhibits only the initial binding interaction and has no post-binding effect [1]. Furthermore, MRL-494's antibacterial activity depends critically on both guanidine moieties in its structure—removal of either abolishes antimicrobial activity entirely [2]. The compound also exhibits a unique dual-mechanism profile, killing Gram-positive organisms via cytoplasmic membrane disruption in addition to its BamA-targeted Gram-negative activity [3]. These fundamental differences in mechanism, structure-activity relationship, and antibacterial spectrum mean that substituting MRL-494 with another BamA-targeting compound (e.g., darobactin, Polyphor peptide 7) or a structurally simplified analog will yield non-comparable experimental outcomes.

MRL-494 Hydrochloride: Quantified Differential Evidence for Scientific Selection


MRL-494 vs. Darobactin: Distinct Stage-Specific Inhibition of BAM Complex Assembly

MRL-494 inhibits both substrate binding to BamA and at least one subsequent post-binding assembly step, in contrast to darobactin which potently inhibits only the initial binding interaction (β-signal recognition) and shows no effect when added post-binding [1]. This mechanistic distinction has direct experimental consequences for inhibitor classification and screening design.

BAM complex OMP biogenesis mechanism of action antibiotic discovery

MRL-494 Structural Requirements: Guanidine Moieties Are Essential for Antibacterial Activity

A focused structure-activity study demonstrated that both guanidine groups in MRL-494 are essential for antibacterial activity. Compound 12 (R1 = guanidine removed) and compound 11 (R2 = guanidine removed) were both inactive in antimicrobial assays [1]. In contrast, compound 10 (monomethylated guanidine replacement) retained activity [1]. This establishes that procurement of MRL-494 specifically—rather than des-guanidino analogs—is required for functional activity.

structure-activity relationship SAR antibacterial design medicinal chemistry

MRL-494 Potentiates Rifampicin Activity Against Gram-Negative Pathogens via OM Permeabilization

MRL-494 exhibits potent synergistic activity with rifampicin against clinically relevant Gram-negative bacteria including E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa [1]. Rifampicin alone is impervious to efflux but cannot easily traverse the wild-type Gram-negative outer membrane; MRL-494's BamA inhibition disrupts outer membrane integrity, enabling rifampicin entry [1][2].

antibiotic synergy combination therapy Gram-negative rifampicin

MRL-494 Dual Mechanism: Differential Activity in Gram-Positive vs. Gram-Negative Bacteria

MRL-494 exhibits distinct antibacterial mechanisms depending on bacterial cell envelope architecture. In Gram-positive organisms lacking an outer membrane, MRL-494 lethally disrupts the cytoplasmic membrane, whereas in Gram-negative bacteria it cannot penetrate the OM and instead inhibits OMP biogenesis by targeting BamA from the cell surface [1]. MIC values reflect this differential activity: 12.5 μM against S. aureus COL (Gram-positive) and 25 μM against E. coli JCM158 (Gram-negative) .

dual mechanism cytoplasmic membrane disruption Gram-positive target selectivity

MRL-494 Resists Efflux and OM Permeability Barriers—No Potentiation by tolC Deletion

MRL-494 was specifically identified as a compound impervious to both multidrug efflux pumps and the outer membrane permeability barrier [1]. MIC values against wild-type E. coli and ΔtolC efflux-deficient E. coli were comparable, indicating that efflux does not limit MRL-494 activity [1]. In contrast, rifampicin showed no activity against wild-type E. coli even in ΔtolC strains due to OM penetration failure, but MRL-494's cell-surface BamA targeting circumvents this barrier entirely [1].

efflux evasion outer membrane permeability drug uptake antibiotic design

MRL-494 Hydrochloride: Recommended Research and Industrial Application Scenarios Based on Differentiated Evidence


Mechanistic Studies of BAM Complex Assembly: Distinguishing Substrate Binding from Post-Binding Steps

MRL-494 is the appropriate inhibitor for experimental designs requiring interrogation of post-binding steps in BAM complex-mediated OMP assembly. Because darobactin inhibits only the initial substrate binding interaction (β-signal recognition) and has no post-binding effect, MRL-494 is uniquely suited among currently characterized BamA inhibitors for experiments that must block both binding and subsequent assembly stages [1]. This makes MRL-494 essential for time-resolved assembly studies, OMP folding intermediate capture, and mechanism-of-action classification of novel BamA-targeting compounds.

Antibiotic Synergy Screening: Outer Membrane Permeabilization and Gram-Negative Potentiation of Rifampicin

MRL-494 should be procured as a positive control and tool compound for studies of outer membrane permeabilization and antibiotic synergy against Gram-negative pathogens. Its demonstrated potent synergistic activity with rifampicin against E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa establishes MRL-494 as a benchmark for identifying and characterizing compounds that sensitize Gram-negative bacteria to otherwise Gram-positive-limited antibiotics [1][2]. Checkerboard assays can be designed with MRL-494 as the reference BamA-targeting permeabilizer.

Structure-Activity Relationship (SAR) Studies of Guanidine-Containing Antibacterial Scaffolds

MRL-494 is a critical reference compound for SAR campaigns investigating guanidine-containing antibacterial agents targeting the BAM complex. The published structure-activity study establishes that both guanidine moieties are essential for antibacterial activity—removal of either renders the compound inactive—while methylation of one guanidine is tolerated [1]. Researchers synthesizing analog libraries can use MRL-494 as the fully active parent comparator and rely on published des-guanidino inactive controls (Compounds 11 and 12) to benchmark their own derivative activities.

Dual-Mechanism Antibacterial Screening: Gram-Negative vs. Gram-Positive Target Discrimination

MRL-494 serves as an indispensable tool compound for experimental systems requiring differentiation between Gram-negative OMP biogenesis inhibition and Gram-positive cytoplasmic membrane disruption. Because MRL-494 exhibits distinct, cell envelope-dependent mechanisms (BamA inhibition in Gram-negatives; membrane disruption in Gram-positives) [1][2], it can be employed as a positive control in high-throughput screens aimed at identifying compounds with similar dual-target profiles or in mechanistic validation assays distinguishing surface-exposed versus intracellular antibacterial targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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